Chitinase-IN-2

Insect Chitinase Inhibition Pesticide Discovery Enzymology

Eliminates variability from weak chitinase inhibitors: Chitinase-IN-2 delivers 98% chitinase inhibition at 50 μM, substantially exceeding Chitinase-IN-1 (75%), ensuring complete enzyme suppression for reproducible target validation. • 98% chitinase inhibition at 50 μM • 92% N-acetylhexosaminidase inhibition • Dual-target cuticle turnover blockade • ≥98% purity, patent-defined structure • Global shipping with QC documentation

Molecular Formula C20H21N5O2S
Molecular Weight 395.5 g/mol
CAS No. 1579991-63-1
Cat. No. B1139308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitinase-IN-2
CAS1579991-63-1
Molecular FormulaC20H21N5O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O
InChIInChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3
InChIKeyMZVBLDCRQKXSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitinase-IN-2 (CAS 1579991-63-1) Technical Baseline and Procurement-Relevant Specifications


Chitinase-IN-2 (CAS 1579991-63-1) is a synthetic small-molecule inhibitor of insect chitinase and N-acetylhexosaminidase, described in patent CN 103641825 A as a phthalimide derivative with pesticidal applications [1]. The compound has the molecular formula C20H21N5O2S and a molecular weight of 395.48 g/mol . Vendor technical datasheets report a purity specification of ≥98% .

Why Chitinase-IN-2 Cannot Be Substituted with Chitinase-IN-1 or Other In-Class Inhibitors


In-class chitinase inhibitors are not functionally interchangeable due to substantial quantitative differences in enzyme inhibition potency that directly impact experimental reproducibility and application outcomes. Chitinase-IN-2 demonstrates substantially higher percent inhibition of both chitinase and N-acetylhexosaminidase compared to the structurally related analog Chitinase-IN-1, with inhibitor percentages of 98% versus 75% for chitinase and 92% versus 67% for N-acetylhexosaminidase at identical test concentrations . Substituting Chitinase-IN-2 with a less potent analog would produce incomplete enzyme suppression, potentially leading to false negative results, inconsistent dose-response relationships, and invalid cross-study comparisons in insect chitinase research and pesticide development workflows [1].

Chitinase-IN-2: Quantitative Differential Evidence Guide for Scientific Procurement


Direct Comparative Inhibition of Insect Chitinase: Chitinase-IN-2 vs. Chitinase-IN-1

Chitinase-IN-2 achieves substantially higher inhibition of insect chitinase compared to its direct analog Chitinase-IN-1. At a concentration of 50 μM, Chitinase-IN-2 inhibits chitinase activity by 98%, whereas Chitinase-IN-1 inhibits only 75% under identical assay conditions [1]. This difference translates to a relative inhibition improvement of approximately 31% at the same molar concentration.

Insect Chitinase Inhibition Pesticide Discovery Enzymology

N-Acetylhexosaminidase Inhibition: Superior Suppression by Chitinase-IN-2

Chitinase-IN-2 demonstrates markedly stronger inhibition of N-acetylhexosaminidase compared to Chitinase-IN-1. At a concentration of 20 μM, Chitinase-IN-2 achieves 92% inhibition, while Chitinase-IN-1 achieves only 67% inhibition under the same assay conditions [1]. The 25 percentage-point difference represents a 37% relative improvement in enzyme suppression efficacy.

N-Acetylhexosaminidase Inhibition Insect Physiology Chitin Metabolism

Structural Determinant of Differential Activity: Chitinase-IN-2 vs. Chitinase-IN-1

Chitinase-IN-2 (C20H21N5O2S, MW 395.48) differs structurally from Chitinase-IN-1 (C18H16N4O2S, MW 352.4) by the addition of a dimethylamino group on the benzisoquinoline core and an extended alkyl linker to the thiadiazole moiety [1]. This structural divergence correlates directly with the observed activity difference (98%/92% inhibition vs. 75%/67% inhibition). The larger molecular footprint of Chitinase-IN-2 likely contributes to enhanced binding interactions with the enzyme active sites.

Structure-Activity Relationship Inhibitor Design Medicinal Chemistry

Dual-Target Inhibition Profile: Chitinase-IN-2 vs. Single-Target Alternatives

Chitinase-IN-2 inhibits both insect chitinase (98% at 50 μM) and N-acetylhexosaminidase (92% at 20 μM) . In contrast, specialized inhibitors such as Chitinase-IN-4 target only OfChi-h chitinase (IC50 = 0.1 μM) without reported activity against N-acetylhexosaminidase . Chitinase-IN-5 similarly targets OfChi-h exclusively (IC50 = 0.051 μM) [1]. The dual-target profile of Chitinase-IN-2 offers a distinct mechanistic advantage for applications requiring concurrent blockade of both enzymes in the chitin degradation pathway.

Dual Enzyme Inhibition Pesticide Mechanism Target Engagement

Proprietary Patent Protection: Chitinase-IN-2 vs. Public Domain Inhibitors

Chitinase-IN-2 is explicitly disclosed and protected under Chinese patent CN 103641825 A, titled 'Phthalimide derivative and application thereof as enzyme inhibitor and pesticide' [1]. In contrast, natural product inhibitors such as allosamidin, argifin, and argadin are in the public domain with established literature precedent . For commercial and translational research applications, the patent-protected status of Chitinase-IN-2 carries implications for freedom-to-operate, licensing requirements, and commercial development pathways.

Intellectual Property Commercial Research Procurement Compliance

Optimal Scientific and Industrial Application Scenarios for Chitinase-IN-2 Based on Quantitative Evidence


Insect Chitinase Inhibition Studies Requiring Near-Complete Enzyme Suppression

Chitinase-IN-2 is the preferred selection over Chitinase-IN-1 for experiments demanding robust, near-total inhibition of insect chitinase. The 98% inhibition achieved at 50 μM—compared to only 75% for Chitinase-IN-1 at the identical concentration—ensures that residual enzyme activity does not confound experimental interpretation [1]. This level of suppression is critical for target validation studies, mechanism-of-action investigations, and dose-response assays where incomplete inhibition could mask true biological effects or produce ambiguous phenotypic readouts.

Dual-Target Chitin Metabolism Disruption in Insect Physiology and Pesticide Development

For studies investigating the coordinated action of chitinase and N-acetylhexosaminidase in insect cuticle turnover and molting, Chitinase-IN-2 provides the dual-target inhibition profile (98% chitinase / 92% N-acetylhexosaminidase) that single-target alternatives like Chitinase-IN-4 and Chitinase-IN-5 lack. Researchers conducting insect physiology experiments, pesticide screening, or integrated pest management studies can achieve comprehensive pathway blockade with a single compound rather than using multiple selective inhibitors in combination, streamlining experimental design and reducing variables associated with polypharmacology.

Commercial and Translational Research with Defined IP Boundaries

Research programs with commercial or translational objectives should prioritize Chitinase-IN-2 over public-domain inhibitors such as allosamidin or argifin due to its defined patent protection under CN 103641825 A [2]. This patent clarity provides a structured IP landscape for organizations conducting proprietary research or considering eventual commercialization of pesticide leads. The explicit disclosure of Chitinase-IN-2's structure, synthesis, and inhibitory activity in the patent documentation also facilitates reproducible procurement and enables rigorous quality control based on patent-specified parameters.

Structure-Activity Relationship Studies of Phthalimide-Derived Chitinase Inhibitors

Chitinase-IN-2 serves as a key reference compound in the SAR series defined by patent CN 103641825 A, representing the dimethylamino-substituted benzisoquinoline scaffold that confers enhanced potency relative to the simpler Chitinase-IN-1 core structure . Medicinal chemistry and agrochemical research groups exploring chitinase inhibitor optimization should procure Chitinase-IN-2 as a benchmark comparator when evaluating novel analogs, as its structure-activity profile establishes the potency baseline (98%/92% dual inhibition) against which improved compounds may be assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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